Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester
Overview
Description
Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester involves the Steglich esterification. This reaction uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts to form the ester from the corresponding carboxylic acid and alcohol . The reaction typically proceeds under mild conditions, making it suitable for substrates that are sensitive to harsh environments.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high yield. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate and amide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester involves its ability to form stable carbamate and ester linkages. These linkages can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The compound’s reactivity is primarily due to the presence of the carbamate and ester functional groups, which can undergo nucleophilic attack and form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl carbamate
- Methyl carbamate
- tert-Butyl carbamate
Uniqueness
Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of steric hindrance and electronic effects that make it particularly useful in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-(dimethylamino)-2-oxoethyl]-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12(6)7-8(13)11(4)5/h7H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIMHZXMIQBVGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675473 | |
Record name | tert-Butyl [2-(dimethylamino)-2-oxoethyl]methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65918-90-3 | |
Record name | tert-Butyl [2-(dimethylamino)-2-oxoethyl]methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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